1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride
Overview
Description
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl and a molecular weight of 235.71 g/mol . It is a derivative of naphthopyran, a class of compounds known for their photochromic properties. This compound is often used in scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
The presence of the amine group (-NH2) suggests that it could potentially interact with biological targets through hydrogen bonding or ionic interactions. The naphthopyran core of the molecule may also participate in hydrophobic interactions or π-π stacking with aromatic amino acids in proteins .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would likely be influenced by factors such as its lipophilicity, size, and charge, as well as the presence of transporters and metabolic enzymes in the body .
The compound’s action and stability could be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride typically involves the reaction of naphthopyran derivatives with amines under controlled conditions. One common method includes the condensation of 2-naphthol with an appropriate amine in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-naphthopyran derivatives.
Substitution: Various substituted naphthopyran derivatives depending on the reagent used.
Scientific Research Applications
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic materials for optical applications.
Comparison with Similar Compounds
Similar Compounds
- 1H,2H,3H-naphtho[1,2-b]pyran-2-amine
- 1H,2H,3H-naphtho[2,1-b]benzofuran
- 1H,2H,3H-naphtho[2,1-b]chromene
Uniqueness
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct photochromic properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride (CAS No. 2031260-41-8) is a synthetic compound belonging to the naphthopyran family. Its unique structural features have attracted attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13NO·HCl
- Molecular Weight : 235.71 g/mol
- IUPAC Name : 2,3-dihydro-1H-benzo[f]chromen-2-amine hydrochloride
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi:
Microorganism | Inhibition Zone (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 12-15 mm | High |
Escherichia coli | 8 mm | Moderate |
Candida albicans | 10 mm | Moderate |
Pseudomonas aeruginosa | 7 mm | Low |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival.
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression.
- Cell Cycle Arrest : It has been reported to induce cell cycle arrest in cancer cells.
A study demonstrated that derivatives of naphthopyran compounds showed promising activity against cancer cells with IC50 values ranging from 10 to 30 µM .
Case Studies
- Antimicrobial Evaluation : A series of experiments conducted on naphthopyran derivatives indicated that modifications in the chemical structure could enhance antimicrobial efficacy. Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing a correlation between structure and activity .
- Anticancer Studies : In vitro studies on human cancer cell lines (e.g., breast and lung cancer) showed that treatment with this compound resulted in significant apoptosis rates compared to control groups. The study utilized flow cytometry for quantifying apoptotic cells and identified potential molecular targets .
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromen-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10;/h1-6,10H,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMOFVDTPPUWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=CC=CC=C3C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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